CID 131287535, also known as (2S,3S)-3-(4-(4-(2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-2-yl)phenyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. It is classified primarily as a small molecule with a complex structure that incorporates various functional groups. The compound has been identified in various databases, including the Chemical Identifier Database, where it is cataloged under the unique identifier CID 131287535.
This compound has been synthesized and characterized in research laboratories focusing on drug discovery and development. The information regarding its synthesis and properties can be found in scientific literature, particularly those related to pharmacology and medicinal chemistry.
CID 131287535 belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This specific compound exhibits properties that may be beneficial in the treatment of various diseases, including neurological disorders and cancer.
The synthesis of CID 131287535 typically involves multi-step organic reactions, which may include:
The synthesis may utilize various reagents such as:
The molecular structure of CID 131287535 features:
The compound has a molecular formula of with a molecular weight of approximately 463.54 g/mol. Its structural representation can be depicted using chemical drawing software or visualized through computational chemistry tools.
CID 131287535 can participate in various chemical reactions, including:
The reactivity of CID 131287535 is influenced by its electronic structure, particularly the electron-withdrawing trifluoromethyl group, which enhances its electrophilic character.
The mechanism of action for CID 131287535 is hypothesized to involve modulation of specific biological targets, potentially including receptors or enzymes associated with neurological pathways.
In vitro studies have indicated that CID 131287535 exhibits selective binding affinities towards certain receptors, suggesting its potential as a lead compound for drug development.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of CID 131287535 during synthesis.
CID 131287535 holds promise for various scientific applications, including:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: